molecular formula C9H17NO3 B3240319 2H-Pyran-3-acetic acid, 3-aminotetrahydro-, ethyl ester CAS No. 1432024-21-9

2H-Pyran-3-acetic acid, 3-aminotetrahydro-, ethyl ester

Cat. No. B3240319
CAS RN: 1432024-21-9
M. Wt: 187.24 g/mol
InChI Key: KAQLEVASQLGVNU-UHFFFAOYSA-N
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Description

“2H-Pyran-3-acetic acid, 3-aminotetrahydro-, ethyl ester” is a chemical compound with the molecular formula C7H13NO3 . It is a derivative of 2H-Pyran, a structural motif present in many natural products . The 2H-Pyran ring is a key intermediate in the construction of many structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2H-Pyran-3-acetic acid, 3-aminotetrahydro-, ethyl ester” include a predicted boiling point of 318.2±27.0 °C and a predicted density of 1.173±0.06 g/cm3 . Its molecular weight is 159.18 .

Future Directions

The future directions for the study of “2H-Pyran-3-acetic acid, 3-aminotetrahydro-, ethyl ester” could involve more detailed studies on its synthesis, structural analysis, chemical reactivity, and potential biological activity. As a derivative of 2H-Pyran, it could have interesting properties that are yet to be discovered .

properties

IUPAC Name

ethyl 2-(3-aminooxan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-8(11)6-9(10)4-3-5-12-7-9/h2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQLEVASQLGVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301205923
Record name 2H-Pyran-3-acetic acid, 3-aminotetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyran-3-acetic acid, 3-aminotetrahydro-, ethyl ester

CAS RN

1432024-21-9
Record name 2H-Pyran-3-acetic acid, 3-aminotetrahydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432024-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-3-acetic acid, 3-aminotetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl (2Z)-dihydro-2H-pyran-3(4H)-ylideneacetate (Preparation 37, 1.21 g, 7.11 mmol) was stirred in 1,4-dioxane (7 mL) in a microwave vial. A solution of 7M ammonia in methanol (5 mL) was added and the reaction heated for 3 hours at 150° C. in a Biotage Initiator™ microwave. A further solution of 7M ammonia in methanol (2 mL) was added and the reaction heated again for 2 hours at 150° C. in the microwave. The reaction was concentrated in vacuo and the residue dissolved in a further portion of 7M ammonia in methanol (10 mL) and heated for a further 5 hours at 150° C. in the microwave. The reaction was concentrated in vacuo to afford the title compound along with the methyl ester where trans-esterification had occurred. The material was used without further purification in the next step.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Pyran-3-acetic acid, 3-aminotetrahydro-, ethyl ester
Reactant of Route 2
2H-Pyran-3-acetic acid, 3-aminotetrahydro-, ethyl ester
Reactant of Route 3
2H-Pyran-3-acetic acid, 3-aminotetrahydro-, ethyl ester
Reactant of Route 4
2H-Pyran-3-acetic acid, 3-aminotetrahydro-, ethyl ester
Reactant of Route 5
2H-Pyran-3-acetic acid, 3-aminotetrahydro-, ethyl ester
Reactant of Route 6
2H-Pyran-3-acetic acid, 3-aminotetrahydro-, ethyl ester

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